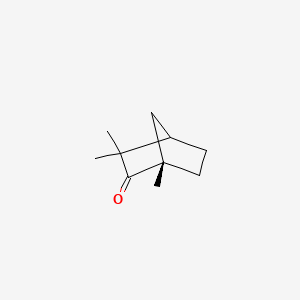

(1s)-1,3,3-Trimethyl-norbornan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1s)-1,3,3-Trimethyl-norbornan-2-one, also known as camphor, is a bicyclic monoterpene ketone. It is a naturally occurring compound found in the wood of the camphor laurel (Cinnamomum camphora) and other related trees. Camphor has a strong, aromatic odor and is widely used in medicinal applications, as well as in the production of plastics, lacquers, and explosives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Camphor can be synthesized through several methods. One common method involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite. Another method includes the catalytic hydrogenation of α-pinene followed by oxidation.

Industrial Production Methods: Industrially, camphor is produced by the steam distillation of the wood of the camphor tree, followed by purification through sublimation. This method yields high-purity camphor suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Camphor undergoes several types of chemical reactions, including:

Oxidation: Camphor can be oxidized to camphoric acid using strong oxidizing agents like nitric acid.

Reduction: Reduction of camphor with sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.

Substitution: Camphor can undergo halogenation reactions, such as bromination, to form bromocamphor.

Common Reagents and Conditions:

Oxidation: Nitric acid, chromic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bromine, chlorine.

Major Products Formed:

Oxidation: Camphoric acid.

Reduction: Borneol, isoborneol.

Substitution: Bromocamphor, chlorocamphor.

Wissenschaftliche Forschungsanwendungen

Camphor has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Studied for its antimicrobial and insecticidal properties.

Medicine: Used in topical analgesics, decongestants, and as an anti-inflammatory agent.

Industry: Employed in the production of celluloid, a type of plastic, and as a plasticizer for nitrocellulose.

Wirkmechanismus

Camphor exerts its effects through several mechanisms:

Molecular Targets: Camphor interacts with transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, which are involved in the sensation of pain and temperature.

Pathways Involved: Activation of TRP channels leads to the influx of calcium ions, resulting in the modulation of neuronal activity and providing analgesic and anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Camphor is similar to other bicyclic monoterpenes such as:

Borneol: A reduction product of camphor, used in traditional medicine and as a precursor in organic synthesis.

Isoborneol: Another reduction product of camphor, with similar applications to borneol.

Fenchone: A bicyclic monoterpene ketone with a similar structure, used in flavorings and fragrances.

Uniqueness of Camphor: Camphor’s unique combination of aromatic properties, medicinal benefits, and industrial applications sets it apart from other similar compounds. Its ability to interact with TRP channels and provide therapeutic effects further highlights its distinctiveness.

Eigenschaften

Molekularformel |

C10H16O |

|---|---|

Molekulargewicht |

152.23 g/mol |

IUPAC-Name |

(1S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7?,10-/m0/s1 |

InChI-Schlüssel |

LHXDLQBQYFFVNW-MHPPCMCBSA-N |

Isomerische SMILES |

C[C@]12CCC(C1)C(C2=O)(C)C |

Kanonische SMILES |

CC1(C2CCC(C2)(C1=O)C)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(Amino)ethylthio]imidazo[1,2-a]pyridine](/img/structure/B8557765.png)

![N-[4-[(3-Bromophenyl)amino]-3-cyano-6-quinolinyl]butynamide](/img/structure/B8557776.png)

![6-Piperidin-1-yl-3-piperidin-3-yl-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B8557796.png)

![5-Bromo-6-methyl-2,3-dihydrobenzo[b]furan](/img/structure/B8557801.png)

![6-Chloro-3-((1-methyl-1H-indazol-5-yl)methyl)imidazo[1,2-b]pyridazine](/img/structure/B8557814.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B8557830.png)